6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC15819685
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde -](/images/structure/VC15819685.png)
Specification
Molecular Formula | C8H5ClN2O |
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Molecular Weight | 180.59 g/mol |
IUPAC Name | 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C8H5ClN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H |
Standard InChI Key | MWAOKSZGGBMNKN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1NC(=C2)C=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (C₈H₅ClN₂O) features a molecular weight of 180.59 g/mol. Its structure combines an electron-deficient pyridine ring fused to a pyrrole moiety, with substituents influencing electronic distribution and reactivity. The chlorine atom at position 6 enhances electrophilicity, while the aldehyde at position 2 provides a handle for further functionalization via condensation or cross-coupling reactions .
Table 1: Comparative Properties of Pyrrolopyridine Isomers
Isomer | Substituents | Molecular Weight (g/mol) | Key Reactivity Sites |
---|---|---|---|
[3,2-b] (Target Compound) | 6-Cl, 2-CHO | 180.59 | C-2 (aldehyde), C-6 (Cl) |
[2,3-b] (PubChem Entry) | 6-Cl, 3-CHO | 180.59 | C-3 (aldehyde), C-6 (Cl) |
[3,2-c] (ACS Journal Compound) | 6-NH₂, 2-substituted | Varies | C-2, C-6 (amino) |
Synthetic Methodologies
Reported Routes for Analogous Systems
While no direct synthesis for the [3,2-b] isomer is published, palladium-mediated cross-coupling strategies used for related pyrrolopyridines offer plausible pathways:
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Core Formation: Cyclization of halogenated pyridine precursors via Vilsmeier-Haack formylation could yield the aldehyde functionality .
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Functionalization: Suzuki-Miyaura coupling at the 6-chloro position using aryl boronic acids under Pd catalysis .
Table 2: Synthetic Parameters for Pyrrolopyridine Derivatives
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Halogenation | POCl₃, DMF, 0–5°C | 70–85 | >95 |
Formylation | Vilsmeier-Haack (POCl₃/DMF), 80–100°C | 60–75 | 90 |
Suzuki Coupling | Pd(dba)₂/XPhos, Cs₂CO₃, dioxane/H₂O | 50–65 | 85 |
Industrial-Scale Considerations
Continuous flow reactors and advanced catalytic systems (e.g., immobilized Pd catalysts) could enhance yield and reproducibility for large-scale production, as demonstrated for similar heterocycles . Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization is typical .
Biological Activity and Applications
Antimicrobial and Anticancer Prospects
Chlorinated pyrrolopyridines demonstrate broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against Gram-positive pathogens . The aldehyde moiety may enhance membrane permeability, a hypothesis supported by QSAR studies of related aldehydes .
Table 3: Biological Activities of Pyrrolopyridine Analogues
Compound Class | Target | IC₅₀/GI₅₀ (μM) | Model System |
---|---|---|---|
[3,2-c] Pyridine | MPS1 Kinase | 0.025–0.12 | HCT116 Cells |
[2,3-b] Carbaldehyde | FGFR1 | 7 nM | 4T1 Breast Cancer |
Chlorinated Derivatives | Bacterial Growth | <10 μg/mL | S. aureus |
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for [3,2-b] isomer synthesis, potentially leveraging directed ortho-metalation (DoM) strategies .
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Biological Screening: Prioritize in vitro assays against FGFR and MPS1 kinases to validate hypothesized activity.
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Stability Studies: Investigate antioxidant additives (e.g., BHT) to mitigate aldehyde oxidation during storage .
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